molecular formula C13H8Cl2N4O B11793884 3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No.: B11793884
M. Wt: 307.13 g/mol
InChI Key: HKOJKUCVGKMOBP-UHFFFAOYSA-N
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Description

3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxadiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various substitution reactions, such as halogenation or nitration, followed by reduction or nucleophilic substitution to introduce the desired substituents.

    Coupling Reactions: The final step involves coupling the oxadiazole ring with the pyridine ring, often using palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or amines.

Scientific Research Applications

3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound shares a similar pyridine ring structure but differs in the substituents attached to the ring.

    3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole: This compound lacks the pyridine ring but contains the oxadiazole and dichlorophenyl groups.

Uniqueness

3-(3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H8Cl2N4O

Molecular Weight

307.13 g/mol

IUPAC Name

3-[3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C13H8Cl2N4O/c14-7-3-4-10(15)9(6-7)12-18-13(20-19-12)8-2-1-5-17-11(8)16/h1-6H,(H2,16,17)

InChI Key

HKOJKUCVGKMOBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C2=NC(=NO2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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